Cholenic acid (CAS 5255-17-4), specifically 3β-hydroxy-5-cholenoic acid, is an endogenous monohydroxy, unsaturated bile acid intermediate critical to the alternative (acidic) pathway of bile acid synthesis. Structurally defined by its Δ5 double bond and 3β-hydroxyl group, it serves as a highly specialized analytical standard and biochemical substrate. In industrial and clinical procurement, it is primarily sourced as a reference material for LC-MS/MS diagnostic panels targeting inborn errors of bile acid metabolism, specifically 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) deficiency. Additionally, its unique structural susceptibility to sulfation makes it an essential substrate for in vitro assays modeling intrahepatic cholestasis and neurosteroid flux .
Procurement substitution with saturated analogs like lithocholic acid (LCA) or downstream primary bile acids like chenodeoxycholic acid (CDCA) critically compromises assay integrity. LCA lacks the Δ5 double bond, rendering it useless as a diagnostic standard for HSD3B7 deficiency, a pathology specifically characterized by the inability to reduce this exact double bond. Consequently, LCA cannot calibrate the mass spectrometric detection of the accumulated Δ5-intermediates. Similarly, substituting with CDCA fails in metabolic flux studies; because CDCA is the downstream product of the pathway, it cannot be used to probe upstream oxysterol 7α-hydroxylase (CYP7B1) kinetics or the specialized sulfotransferase (SULT2A1) detoxification mechanisms required in models of severe neonatal liver disease and intrahepatic cholestasis [1].
In clinical metabolomics, the diagnosis of HSD3B7 deficiency relies entirely on detecting atypical Δ5-bile acids. Patients with this mutation show massive accumulation of 3β-hydroxy-5-cholenoic acid and its sulfates in plasma and urine, while primary bile acids are strikingly depleted. Quantitative profiling demonstrates that 3β-hydroxy-5-cholenoic acid becomes the dominant monohydroxycholanoate (comprising up to 13% of total bile acids in cholestatic serum), whereas CDCA and cholic acid (CA) concentrations fall below normal detection thresholds [1]. Procurement of the exact 3β-hydroxy-5-cholenoic acid standard is therefore mandatory for calibrating diagnostic mass spectrometry panels, as standard C24 bile acids cannot serve as proxies for this accumulated intermediate.
| Evidence Dimension | Diagnostic biomarker concentration in HSD3B7 deficiency |
| Target Compound Data | Massive accumulation (up to 13% of total serum bile acids) |
| Comparator Or Baseline | CDCA and CA (Primary bile acids) |
| Quantified Difference | Primary bile acids are strikingly low/absent, creating an inverted ratio compared to healthy baselines |
| Conditions | LC-MS/MS profiling of plasma/urine from neonatal cholestasis patients |
Procurement of this exact standard is mandatory for clinical laboratories developing diagnostic panels for inborn errors of bile acid synthesis.
The Δ5 double bond and 3β-hydroxyl configuration of cholenic acid dictate a distinct metabolic clearance pathway compared to standard primary bile acids. While CDCA and CA are primarily amidated with glycine or taurine, 3β-hydroxy-5-cholenoic acid is highly toxic and heavily reliant on sulfation (e.g., via SULT2A1) for biliary and renal excretion. In vitro and in vivo studies show that sulfated 3β-hydroxy-5-cholenoic acid is the primary urinary excretion product in specific cholestatic conditions, distinguishing its clearance kinetics from amidated CDCA [1]. For researchers modeling extrahepatic biliary atresia or intrahepatic cholestasis of pregnancy, utilizing this specific compound is essential to accurately measure sulfotransferase activity.
| Evidence Dimension | Primary metabolic conjugation pathway |
| Target Compound Data | Predominantly sulfated (SULT2A1 substrate) |
| Comparator Or Baseline | CDCA and CA |
| Quantified Difference | CDCA/CA are predominantly amidated (glycine/taurine); cholenic acid requires sulfation for detoxification |
| Conditions | In vitro sulfotransferase assays and in vivo cholestasis models |
Essential for biochemical assays evaluating sulfation-driven detoxification mechanisms in pregnancy-related or neonatal liver diseases.
Cholenic acid is a critical intermediate in the brain-specific acidic bile acid synthesis pathway. It is formed downstream of 24S-hydroxycholesterol (via CYP46A1 and CYP7B1) and acts as a precursor to brain-derived CDCA. Studies tracking brain enzyme systems demonstrate that 3β-hydroxy-5-cholenoic acid is specifically bioconverted into CDCA in rat brain tissue extracts, a pathway distinct from the classic liver-specific neutral pathway initiated by CYP7A1 [1]. When studying lipid homeostasis in neurodegenerative diseases like Alzheimer's, researchers must procure 3β-hydroxy-5-cholenoic acid to accurately trace this brain-specific metabolic flux, as liver-derived intermediates (like 7α-hydroxycholesterol) do not reflect central nervous system cholesterol clearance.
| Evidence Dimension | Metabolic pathway origin and flux |
| Target Compound Data | Specific intermediate of brain 24S-hydroxycholesterol metabolism |
| Comparator Or Baseline | 7α-hydroxycholesterol (Liver-specific intermediate) |
| Quantified Difference | Exclusively traces the brain-specific CYP46A1/CYP7B1 acidic pathway rather than the hepatic CYP7A1 neutral pathway |
| Conditions | In vitro bioconversion assays using brain tissue extracts |
Allows neuroscientists to accurately map central nervous system cholesterol clearance pathways independently of hepatic metabolism.
Directly following its role as the primary accumulated biomarker in HSD3B7 deficiency, cholenic acid is procured as an essential quantitative reference standard. Clinical laboratories utilize it to calibrate mass spectrometry panels for neonatal cholestasis, ensuring accurate differentiation between primary bile acid depletion and atypical Δ5-bile acid accumulation [1].
Because its detoxification relies heavily on sulfation rather than amidation, this compound is the optimal substrate for evaluating SULT2A1 activity. It is routinely selected for in vitro models studying recurrent intrahepatic cholestasis of pregnancy and extrahepatic biliary atresia, where standard amidated bile acids would fail to trigger the relevant clearance pathways [2].
As a specific downstream product of 24S-hydroxycholesterol, cholenic acid is utilized in neurobiology to trace the brain-specific acidic pathway of bile acid synthesis. It is a critical reagent in metabolic flux assays investigating cholesterol clearance mechanisms in Alzheimer's disease and other neurodegenerative models[3].